molecular formula C21H22Br3N3O B11553695 N'-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11553695
M. Wt: 572.1 g/mol
InChI Key: NDOSVTCZDOPACK-BMVFJUPHSA-N
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Description

N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and 2,4,6-tribromoaniline. These compounds undergo a condensation reaction in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • **N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Uniqueness

The uniqueness of N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H22Br3N3O

Molecular Weight

572.1 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C21H22Br3N3O/c1-13(2)16-6-4-15(5-7-16)8-14(3)11-26-27-20(28)12-25-21-18(23)9-17(22)10-19(21)24/h4-11,13,25H,12H2,1-3H3,(H,27,28)/b14-8+,26-11+

InChI Key

NDOSVTCZDOPACK-BMVFJUPHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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